Inactin hydrate falls under the classification of anesthetics and sedatives, specifically within the thiobarbiturate family. Its primary application is in research settings for inducing anesthesia in animal models.
The synthesis of Inactin hydrate involves several chemical reactions. The primary method includes the reaction of thiobarbituric acid with sodium hydroxide. This reaction leads to the formation of thiobutabarbital, which upon hydration yields Inactin hydrate.
The molecular structure of Inactin hydrate features a thiobutabarbital backbone with a sodium ion associated with it. The presence of the sulfur atom in its structure distinguishes it from other barbiturates.
Inactin hydrate participates in various biochemical reactions primarily related to its anesthetic properties. It can interact with neurotransmitter systems, particularly affecting gamma-aminobutyric acid (GABA) receptors, which play a crucial role in inhibitory neurotransmission.
The mechanism by which Inactin exerts its anesthetic effects involves potentiation of GABA receptor activity. This results in:
Data from studies indicate that Inactin has minimal cardiovascular effects, making it suitable for prolonged anesthesia in experimental settings .
Relevant analyses indicate that Inactin maintains its efficacy over time when stored properly .
Inactin hydrate is primarily used in scientific research for:
Thiobutabarbital (chemically designated as sodium 5-ethyl-5-(1-methylpropyl)-2-thiobarbiturate hydrate) was marketed under the trade name Inactin® hydrate by Merck KGaA. This thiobarbiturate derivative emerged in the mid-20th century as a specialized anesthetic for rodent models, particularly in renal and cardiovascular physiology research. Its development aligned with efforts to identify agents offering prolonged anesthesia with minimal perturbation to physiological parameters like renal blood flow and glomerular filtration rate. Early studies in the 1970s–1980s highlighted its stability in sustaining anesthesia for up to 3–5 hours in rats, making it preferable to alternatives like pentobarbital for extended procedures [5] [6].
A critical gap exists in the patent landscape for Inactin® hydrate. Unlike the extensively patented hydrazine hydrate synthesis methods (e.g., US20190367365A1 detailing ketazine-based production) [1] [7], no dedicated patents covering thiobutabarbital’s synthesis or formulation have been identified in the search results. This absence suggests it may have been developed as a non-proprietary compound or utilized off-label. By the early 21st century, pharmaceutical-grade Inactin® was discontinued in the United States, shifting its availability to chemical suppliers (e.g., Sigma-Aldrich) exclusively in non-pharmaceutical-grade form. This transition necessitated institutional approvals (e.g., IACUC) for its continued use in research [5].
Table 1: Historical Timeline of Thiobutabarbital (Inactin® Hydrate)
Era | Development Milestone | Status/Availability |
---|---|---|
1970s–1980s | Characterization as a long-acting rodent anesthetic; renal/cardiovascular stability studies | Pharmaceutical-grade commercial production |
Late 1990s | Discontinuation of pharmaceutical-grade product in the US | Limited availability |
2000s–Present | Exclusive supply via chemical suppliers (e.g., Sigma-Aldrich) as non-pharmaceutical grade | Requires institutional justification [5] |
Inactin® hydrate is classified as a Schedule IIIN controlled substance under the United States Controlled Substances Act (CSA), designated by the Drug Enforcement Administration (DEA). Schedule IIIN substances exhibit the following characteristics:
This scheduling places it alongside other anesthetics (e.g., ketamine), specific narcotics (e.g., codeine combinations), and anabolic steroids. The Administrative Controlled Substances Code Number (ACSCN) for thiobutabarbital is not explicitly listed in the search results, but its regulatory status mandates strict procurement and storage protocols. For example, Sigma-Aldrich notes it is unavailable in Canada due to analogous controls under the Controlled Drugs and Substances Act (CDSA) [3] [4] [8].
Table 2: DEA Scheduling Criteria Relevant to Inactin® Hydrate [2] [8]
Schedule | Abuse Potential | Medical Use | Dependence Risk | Examples |
---|---|---|---|---|
II | High | Accepted (restricted) | Severe physical/psychological | Cocaine, fentanyl |
III | Moderate-Low | Accepted | Moderate physical/high psychological | Ketamine, thiobutabarbital, codeine (≤90mg/dose) |
IV | Low | Accepted | Limited physical/psychological | Benzodiazepines (e.g., diazepam) |
Among long-acting rodent anesthetics, Inactin® hydrate occupies a niche due to its duration of action and physiological stability. Comparative studies underscore the following advantages and limitations:
Inactin® distinguishes itself from other Schedule III anesthetics (e.g., ketamine) through its mechanistic profile. As a thiobarbiturate, it potentiates GABAergic inhibition but exhibits negligible analgesic properties, requiring supplemental analgesics for surgical procedures. Its discontinued pharmaceutical status further contrasts with commercially available alternatives like ketamine/xylazine combinations [5] [6].
Table 3: Comparative Analysis of Rodent Barbiturate Anesthetics
Agent | Duration (Surgical Anesthesia) | Cardiovascular/Renal Impact | Mitochondrial Effects | Research Utility |
---|---|---|---|---|
Inactin® hydrate | 3–5 hours | Minimal depression of renal hemodynamics | Complex I inhibition; ↑ ROS | Renal physiology, long-term neuroscience protocols |
Pentobarbital | 30–60 minutes | Significant depression | None reported | General anesthesia (declining use) |
Thiopental | 15–30 minutes (single dose) | Moderate depression | None reported | Acute induction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7